Trifluoromethionine

Description

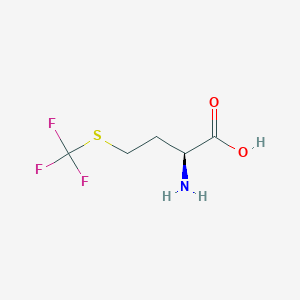

Trifluoromethionine (TFM) is a non-natural amino acid analog of methionine (Met), where the three hydrogen atoms of the methionine side chain’s methyl group are replaced with fluorine atoms. This substitution introduces distinct physicochemical properties, including enhanced electronegativity, hydrophobicity, and metabolic stability, due to the strong C-F bond and fluorine’s inductive effects . TFM has been extensively studied for two primary applications:

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLTSVBCXYTQK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC(F)(F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962362 | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-52-3, 4220-05-7 | |

| Record name | S-(Trifluoromethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of methionine with trifluoromethyl iodide in the presence of a base . This reaction typically occurs under mild conditions and yields trifluoromethionine as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Enzymatic Activation by Methionine γ-Lyase (MGL)

TFM acts as a prodrug in organisms expressing MGL, an enzyme absent in mammals. MGL catalyzes the α,γ-elimination of TFM, generating:

-

α-Ketobutyrate

-

Ammonia (NH₃)

-

Trifluoromethanethiol (CF₃SH)

CF₃SH rapidly decomposes nonenzymatically to carbonothionic difluoride (CSF₂) , a potent electrophile that cross-links primary amines (e.g., lysine residues), causing cellular toxicity .

This reaction underpins TFM’s selective toxicity against anaerobic pathogens like T. vaginalis and Clostridium pasteurianum .

Substitution and Stability Reactions

The -SCF₃ group influences TFM’s reactivity in substitution and redox processes:

Cyanogen Bromide (CNBr) Resistance

Unlike methionine, TFM resists CNBr cleavage due to reduced nucleophilicity of the sulfur atom. In wild-type λ lysozyme, methionine residues cleave at Met↓ bonds, while TFM-substituted proteins remain intact .

| Reaction Conditions | Outcome |

|---|---|

| 70% Formic Acid + CNBr (24h) | No cleavage at TFM residues |

| N-Acetyl-TFM + CNBr | No reaction vs methionine |

Oxidation and Reduction

TFM’s sulfur center participates in redox reactions:

-

Oxidation : Forms sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under strong oxidizing agents (e.g., H₂O₂).

-

Reduction : The -SCF₃ group is stable to common reducing agents (e.g., DTT), preserving TFM’s structure .

Protein Incorporation and Stability

TFM is incorporated into proteins via methionyl-tRNA synthetase, replacing methionine in E. coli auxotrophs. This substitution does not disrupt enzyme function in λ lysozyme, as shown by:

| Incorporation Efficiency | Effect on Protein Function |

|---|---|

| 70% TFM substitution | Full activity retained |

| 31% TFM substitution | Identical inhibition by chitooligosaccharides |

Interaction with Amino Groups

CSF₂, generated from TFM processing, reacts with primary amines (e.g., lysine, nucleic acids) via nucleophilic attack:

This cross-linking disrupts microbial enzymes and nucleic acids, explaining TFM’s efficacy in vitro (IC₅₀: 2–5 µM) .

Comparative Toxicity of Fluorinated Analogues

TFM’s toxicity depends on fluorine substitution:

| Compound | Toxicity (E. coli) | Key Intermediate |

|---|---|---|

| This compound | High (MIC: 10 µg/ml) | CSF₂ |

| Difluoromethionine | Low | CHF₂S⁻ (less reactive) |

The CF₃ group’s electron-withdrawing effect enhances CSF₂’s electrophilicity, making TFM significantly more toxic than non-fluorinated analogues .

Environmental and Stability Considerations

TFM degrades under physiological conditions via:

-

Photolysis : UV exposure cleaves C-S bonds, yielding volatile fluorocarbons.

These pathways limit environmental persistence but necessitate careful handling in laboratory settings.

Scientific Research Applications

Antimicrobial Activity

TFMET has emerged as a promising prodrug targeting pathogens that express methionine γ-lyase (MGL), an enzyme absent in mammals. This specificity allows TFMET to exhibit high toxicity against certain anaerobic bacteria and protozoa while minimizing harm to human cells.

In Vitro Efficacy Against Pathogens:

| Pathogen | In Vitro Efficacy | Mechanism of Action |

|---|---|---|

| Trichomonas vaginalis | High | Inhibition via MGL activation |

| Escherichia coli (MGL-expressing) | Moderate | Prodrug activation leading to cytotoxicity |

| Entamoeba histolytica | Variable | Resistance linked to gene expression modulation |

TFMET demonstrated significant in vitro toxicity against Trichomonas vaginalis, with studies indicating that a single dose could prevent lesion formation in animal models challenged with this parasite . Additionally, it has shown effectiveness against E. coli engineered to express MGL, highlighting its potential for broader therapeutic applications .

Case Study: Efficacy Against E. histolytica

A study investigated the mechanisms of resistance in Entamoeba histolytica to TFMET. Researchers found that resistant strains exhibited downregulation of MGL and upregulation of stress response genes, providing insights into potential resistance mechanisms and the need for ongoing monitoring when considering TFMET as a therapeutic agent .

Probing Protein Structure

TFMET serves as a valuable probe in nuclear magnetic resonance (NMR) studies due to the distinct properties imparted by the trifluoromethyl group. It has been utilized to investigate protein structure and function, particularly in methionine metabolism studies.

Applications in NMR Studies:

- TFMET incorporation into proteins allows for the observation of unique 19F NMR signals, facilitating insights into protein environments and interactions .

- Its use in enzymatic studies has shown that TFMET does not hinder enzyme function when incorporated into proteins like lambda lysozyme, suggesting its utility as a probe without disrupting normal activity.

Chemical Reactions

TFMET undergoes various chemical reactions, including substitution and elimination reactions. It participates in cyanogen bromide cleavage reactions, exhibiting resistance compared to methionine.

Common Reagents and Conditions:

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Cyanogen bromide cleavage | CNBr, formic acid | Formylated peptide fragments |

| β,γ-elimination | Enzymatic reactions | Trifluoro-methanethiol (CF3SH) |

Industrial Applications

The compound is also being explored for its potential in developing novel chemotherapeutic agents and as a building block in synthesizing fluorinated pharmaceuticals. Its unique properties make it a candidate for creating targeted therapies that exploit pathogen-specific pathways.

Summary and Future Directions

This compound represents a versatile compound with significant potential across multiple scientific domains. Its targeted action against pathogens expressing methionine γ-lyase positions it as a lead candidate for developing new anti-infective drugs. Continued research into its mechanisms of action, resistance profiles, and applications in biochemical studies will further elucidate its role in both therapeutic and research contexts.

Mechanism of Action

Trifluoromethionine exerts its effects primarily through its interaction with methionine γ-lyase, an enzyme found in many anaerobic microorganisms . The compound is metabolized by this enzyme, leading to the production of toxic intermediates that inhibit the growth of the microorganisms . This selective toxicity makes this compound a promising candidate for antimicrobial therapy.

Comparison with Similar Compounds

Biological Activity

Trifluoromethionine (TFM) is a fluorinated analog of the amino acid methionine, which has garnered attention for its unique biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of TFM, focusing on its mechanisms of action, efficacy against various pathogens, and implications for therapeutic applications.

TFM acts primarily as a prodrug that targets methionine gamma-lyase (MGL), an enzyme present in certain anaerobic pathogens but absent in mammals. This specificity allows TFM to selectively inhibit the growth of these pathogens without affecting mammalian cells. The compound is converted into cytotoxic metabolites through enzymatic cleavage by MGL, leading to the production of trifluoromethanethiol and other toxic byproducts that disrupt cellular processes in target organisms .

Antimicrobial Activity

In Vitro Studies

TFM has demonstrated significant in vitro toxicity against various anaerobic pathogens. Notably, it was found to be highly effective against Trichomonas vaginalis, an anaerobic protozoan parasite. In laboratory settings, TFM exhibited a strong inhibitory effect on the growth of this parasite, with studies showing that a single dose could prevent lesion formation in animal models challenged with T. vaginalis .

Efficacy Against Bacterial Strains

In addition to its activity against protozoa, TFM has shown effectiveness against certain bacterial strains, including Escherichia coli engineered to express MGL. This indicates that TFM can also target specific bacterial pathogens that possess this enzyme, further broadening its potential therapeutic applications .

Case Study 1: Efficacy Against E. histolytica

A study explored the resistance mechanisms of Entamoeba histolytica to TFM. Researchers identified that strains resistant to TFM exhibited downregulation of MGL and upregulation of stress response genes. This study provided insights into how resistance can develop against TFM and highlighted the need for continuous monitoring when considering TFM as a therapeutic agent .

Case Study 2: Comparative Genomics

Comparative genomic analyses have revealed that TFM can influence cellular pathways related to metabolism and stress responses in susceptible organisms. These findings suggest that the biological activity of TFM extends beyond mere toxicity; it may also modulate gene expression profiles in target cells, potentially leading to broader implications for treatment strategies .

Data Tables

| Pathogen | In Vitro Efficacy | Mechanism |

|---|---|---|

| Trichomonas vaginalis | High | Inhibition via MGL activation |

| E. coli (MGL-expressing) | Moderate | Prodrug activation leading to cytotoxicity |

| Entamoeba histolytica | Variable | Resistance linked to gene expression modulation |

Q & A

Q. What enzymatic pathways are involved in trifluoromethionine metabolism, and how can these be experimentally validated?

this compound is metabolized by enzymes such as γ-cystathionase and methionine γ-lyase (MGL). To validate this, researchers use enzyme activity assays with purified enzymes, monitoring substrate conversion via HPLC or fluorometric detection. For instance, γ-cystathionase converts this compound into reactive intermediates that cross-link enzyme subunits, detectable via SDS-PAGE and mass spectrometry . Kinetic parameters (e.g., Km, Vmax) are determined using spectrophotometric methods with synthetic substrates .

Q. How is this compound synthesized and characterized in laboratory settings?

Lab-scale synthesis involves nucleophilic substitution reactions, such as reacting N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide. The product is purified via column chromatography and characterized using <sup>19</sup>F NMR and LC-MS to confirm purity and stereochemistry . Researchers must optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts, as this compound’s stability is pH-dependent .

Q. What analytical techniques are essential for detecting this compound in biological samples?

Reverse-phase HPLC with UV/fluorescence detection is standard for quantifying this compound in cell lysates. <sup>19</sup>F NMR provides non-invasive tracking in live cells or protein complexes, leveraging the fluorine atom’s distinct chemical shift . Mass spectrometry (e.g., MALDI-TOF) is used to identify this compound-adducted proteins, with isotopic labeling to distinguish endogenous methionine .

Advanced Research Questions

Q. How does this compound act as a prodrug against methionine γ-lyase (MGL)-expressing pathogens?

this compound is cleaved by MGL into α-keto acids and volatile sulfur-fluorine compounds, which disrupt cellular redox balance. Researchers validate this by comparing wild-type and MGL-knockout pathogens’ susceptibility to this compound using growth inhibition assays and intracellular thiol quantification (e.g., Ellman’s reagent). Studies on Trichomonas vaginalis show IC50 values <10 µM, with efficacy confirmed in murine infection models .

Q. What molecular mechanisms underlie this compound-induced protein conformational changes?

Incorporation of this compound into proteins (e.g., bacteriophage lambda lysozyme) alters local hydrophobicity and steric effects, detectable via <sup>19</sup>F NMR chemical shift perturbations. Researchers compare wild-type and this compound-labeled protein spectra, observing split resonances indicative of conformational heterogeneity. Molecular dynamics simulations further reveal altered side-chain flexibility .

Q. How can contradictory data on this compound’s enzyme inhibition kinetics be resolved?

Discrepancies in reported Ki values often arise from assay conditions (e.g., pH, cofactor availability). Researchers should standardize protocols using recombinant enzymes (e.g., Entamoeba histolytica MGL) and competitive inhibition models. For example, Sato et al. (2008) resolved inconsistencies by pre-incubating enzymes with PLP cofactors and using continuous coupled assays .

Q. What computational strategies predict this compound’s interactions with target enzymes?

Docking software (e.g., AutoDock) models this compound’s binding to MGL active sites, incorporating fluorine’s electronegativity and van der Waals radii. Free-energy perturbation calculations compare binding affinities with methionine, revealing selective inhibition due to fluorine’s steric effects .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s off-target effects in eukaryotic cells?

Use isotopic tracing (<sup>13</sup>C/<sup>15</sup>N-labeled this compound) with metabolomics (GC-MS/LC-MS) to track incorporation into non-target pathways (e.g., polyamine synthesis). Parallel RNA-seq identifies dysregulated genes, while CRISPR-Cas9 knockouts of methionine transporters validate specificity .

Q. What controls are critical for <sup>19</sup>F NMR studies of this compound-labeled proteins?

Include wild-type protein (no fluorine signal) and site-directed mutants (e.g., methionine-to-alanine substitutions) to assign resonances. Control for pH and temperature effects by acquiring spectra under identical buffer conditions .

Q. How can resistance to this compound in pathogens be studied mechanistically?

Serial passage assays under sublethal this compound exposure select for resistant strains. Whole-genome sequencing identifies mutations (e.g., MGL active-site residues), complemented by heterologous expression in susceptible strains to confirm causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.